REACTION_CXSMILES
|
N(OC(C)(C)C)=O.N[C:9]1[S:10][C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:13]=1.[ClH:19]>C(#N)C>[Cl:19][C:9]1[S:10][C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:12][N:13]=1
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
cupric chloride
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the solution was stirred until gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the method of Dann
|
Type
|
CUSTOM
|
Details
|
Chem Ber 76 419 (1943)) resulting in vigorous gas evolution
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
(30 minutes)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted 3 times with 200 mL of EtOAc
|
Type
|
WASH
|
Details
|
washed once with 100 mL of 20% aqueous HCl and 2 times with 100 mL saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CN1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |